molecular formula C13H10OS2 B13868327 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol

Cat. No.: B13868327
M. Wt: 246.4 g/mol
InChI Key: UZWCJAFXDHEBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol is a heterocyclic compound that contains both benzothiophene and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol typically involves the coupling of benzothiophene and thiophene derivatives. One common method is the electrophilic cyclization reaction, where benzothiophene is reacted with thiophene under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and thiophene derivatives, such as:

Uniqueness

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol is unique due to its combined benzothiophene and thiophene structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10OS2

Molecular Weight

246.4 g/mol

IUPAC Name

2-(1-benzothiophen-2-ylmethyl)thiophen-3-ol

InChI

InChI=1S/C13H10OS2/c14-11-5-6-15-13(11)8-10-7-9-3-1-2-4-12(9)16-10/h1-7,14H,8H2

InChI Key

UZWCJAFXDHEBEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CS3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.